1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one is an organic compound featuring a phenyl ring substituted with a carboxymethyl group and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one typically involves the reaction of 3-(carboxymethyl)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the aldehyde group reacts with chloroacetone to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Phenylacetic acid: Similar in structure but lacks the chloropropanone moiety.
Chlorobenzyl alcohol: Contains a chlorinated phenyl ring but differs in functional groups.
Benzyl chloride: Similar chlorinated aromatic compound but lacks the carboxymethyl group.
Uniqueness: 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a carboxymethyl group and a chloropropanone moiety allows for diverse chemical transformations and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
1806313-23-4 |
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Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
2-[3-(1-chloro-2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)11(12)9-4-2-3-8(5-9)6-10(14)15/h2-5,11H,6H2,1H3,(H,14,15) |
InChI Key |
SFYIVKGHXVHDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1)CC(=O)O)Cl |
Origin of Product |
United States |
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